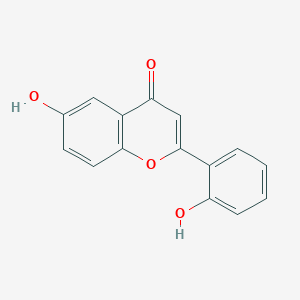

6,2'-Dihydroxyflavone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGXYGWBHFKQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350941 | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92439-20-8 | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation and Biosynthesis of 6,2 Dihydroxyflavone

Natural Occurrence and Plant Sources of 6,2'-Dihydroxyflavone

Information on the natural isolation of this compound from specific plant species is not available in the current body of scientific literature.

Biosynthetic Pathways and Intermediates of Flavones

Flavones are a significant subgroup of flavonoids, synthesized in plants through the phenylpropanoid pathway. medchemexpress.com The process begins with the amino acid phenylalanine, which is converted into p-coumaroyl-CoA. nih.govmdpi.com This molecule then combines with malonyl-CoA to form the characteristic C6-C3-C6 backbone of flavonoids, initially as compounds known as chalcones. mdpi.com The cyclization of these chalcones, catalyzed by the enzyme chalcone (B49325) isomerase (CHI), leads to the formation of flavanones, which are the direct precursors to flavones. researchgate.net The conversion from flavanones to flavones involves the creation of a double bond between the C-2 and C-3 positions of the heterocyclic C-ring, a reaction catalyzed by flavone (B191248) synthase (FNS) enzymes. medchemexpress.comnih.gov

Glycosylation, the attachment of sugar moieties to the flavone structure, is a crucial modification that enhances the solubility and stability of these compounds within the plant cell. medchemexpress.com This process occurs through two distinct metabolic pathways: O-glycosylation and C-glycosylation. medchemexpress.com

O-Glycosylation: This is the more common form of glycosylation. In this "backbone first" pathway, a sugar molecule is attached to the flavone aglycone (the non-sugar part) via one of its hydroxyl (-OH) groups. medchemexpress.com This reaction is catalyzed by UDP-glycosyltransferases (UGTs) and occurs after the flavone backbone has been fully synthesized by FNS enzymes. medchemexpress.com

C-Glycosylation: In this pathway, the sugar moiety is attached directly to a carbon atom of the flavone's aromatic ring, forming a stable carbon-carbon bond. medchemexpress.com This process typically occurs at the C-6 or C-8 position. nih.gov Unlike O-glycosylation, C-glycosylation often involves an earlier intermediate in the flavonoid pathway, specifically a 2-hydroxyflavanone. medchemexpress.com

While most flavones are synthesized directly from flavanones, a significant alternative pathway, particularly for the creation of C-glycosylflavones, utilizes 2-hydroxyflavanone intermediates. medchemexpress.com Flavanones are converted to 2-hydroxyflavanones by flavanone 2-hydroxylase (F2H) enzymes. medchemexpress.com

The resulting 2-hydroxyflavanone exists in equilibrium with an open-ring form called a dibenzoylmethane. researchgate.net This open form is the substrate for a specific type of glycosyltransferase (CGT) that attaches a glucose molecule to the core structure, forming a 2-hydroxyflavanone-C-glucoside. researchgate.net This intermediate is unstable and subsequently dehydrates, either spontaneously or enzymatically, to yield the final C-glycosylated flavone. researchgate.net This pathway, involving the hydroxylation of the flavanone before glycosylation, is a key route for producing the C-glycosylflavones found in many cereal crops. researchgate.net

Synthetic Methodologies for 6,2 Dihydroxyflavone and Its Analogues

Chemical Synthesis Approaches for Flavones

The fundamental structure of flavones, the 2-phenylchromen-4-one backbone, can be assembled through several synthetic pathways. innovareacademics.in These routes often begin with substituted phenols and proceed through key intermediates like chalcones or 1,3-dicarbonyl compounds.

The synthesis of the flavone (B191248) core has evolved from traditional name reactions to more efficient modern catalytic methods. A common and direct approach involves a two-step process: the ortho-acylation of a substituted phenol (B47542) followed by the cyclodehydrogenation of the resulting o-hydroxychalcone. rsc.orgnih.gov

Classical Routes: Several classical methods have been fundamental in flavone synthesis:

Baker-Venkataraman Rearrangement: This is a widely used method that involves the conversion of a 2-hydroxyacetophenone (B1195853) to its benzoyl ester. innovareacademics.in This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to yield the flavone. innovareacademics.in

Allan-Robinson Synthesis: This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form the flavone structure.

Kostanecki-Robinson Reaction: This method synthesizes chromones and flavones by acylation of o-hydroxyaryl ketones with aliphatic or aromatic anhydrides and their corresponding sodium salts.

Algar-Flynn-Oyamada (AFO) Reaction: This reaction involves the alkaline hydrogen peroxide oxidation of a 2'-hydroxychalcone (B22705) to form a flavonol. Depending on the conditions, flavones can also be obtained. researchgate.net

Modern Routes: Contemporary synthetic chemistry offers more versatile and efficient routes, often with improved yields and milder reaction conditions.

Oxidative Cyclization of Chalcones: This is a key modern strategy. researchgate.net Chalcones, synthesized via a Claisen-Schmidt condensation between a 2-hydroxyacetophenone and a benzaldehyde (B42025), can be cyclized to flavones using various oxidizing agents. innovareacademics.in A common system is dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of iodine (I₂), which promotes the oxidative cyclization. innovareacademics.in Other reagents like selenium dioxide (SeO₂), and transition metal-based catalysts have also been employed. rsc.orgacs.org

Intramolecular Wittig Reaction: An alternative pathway involves an intramolecular Wittig reaction of a phosphorane derived from an acetophenone (B1666503) dibenzoate. innovareacademics.in

Transition-Metal Catalyzed Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been adapted for flavone synthesis. innovareacademics.in

One-Pot Syntheses: To improve efficiency, one-pot procedures have been developed. For example, a method using bismuth(III) chloride (BiCl₃) and ruthenium(III) chloride (RuCl₃) allows for the intermolecular ortho-acylation of a phenol with a cinnamoyl chloride, followed by an intramolecular cyclodehydrogenation, all in a single reaction vessel. rsc.orgnih.gov

Table 1: Comparison of Selected Synthetic Routes for Flavone Cores

| Method | Key Precursors | Key Steps/Reagents | Advantages | Reference |

|---|---|---|---|---|

| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone, Benzoyl chloride | Base-catalyzed rearrangement (e.g., KOH/Pyridine); Acid-catalyzed cyclization (e.g., H₂SO₄) | Well-established, good for many substitution patterns. | innovareacademics.in |

| Claisen-Schmidt Condensation & Oxidative Cyclization | 2-Hydroxyacetophenone, Benzaldehyde | Base-catalyzed condensation (e.g., KOH/EtOH); Oxidative cyclization (e.g., I₂/DMSO) | Versatile, widely applicable, often good yields. | innovareacademics.in |

| Intramolecular Wittig Reaction | Acetophenone dibenzoate | Formation of triphenyl phosphonium (B103445) salt; Hydrolysis. | Alternative to condensation-based methods. | innovareacademics.in |

| One-Pot BiCl₃/RuCl₃ Method | Substituted phenol, Cinnamoyl chloride | ortho-Acylation followed by cyclodehydrogenation in one pot. | High efficiency, reduced workup steps. | rsc.orgnih.gov |

Synthesizing dihydroxyflavones requires careful management of the hydroxyl groups, which can be sensitive to various reaction conditions. Often, protecting groups are employed to prevent unwanted side reactions, followed by a deprotection step to yield the final dihydroxylated product.

A general approach for synthesizing a dihydroxyflavone, adaptable for a 6,2'-dihydroxy arrangement, would start with appropriately substituted precursors. For instance, the synthesis of 7,2'-dihydroxyflavone (B191086) has been achieved by adapting a patented method for 7,8-dihydroxyflavone (B1666355). This multi-step process includes:

Protection of Hydroxyl Groups: The hydroxyl groups on the starting materials (e.g., a dihydroxyacetophenone and a hydroxybenzaldehyde) are protected, often as benzyl (B1604629) or methoxymethyl (MOM) ethers, to prevent them from interfering in subsequent steps.

Chalcone (B49325) Formation: The protected acetophenone and benzaldehyde undergo an Aldol condensation under basic conditions (e.g., NaOH in ethanol) to form the corresponding chalcone intermediate.

Cyclization: The chalcone is then cyclized to the flavone skeleton, typically using an acid catalyst like HCl in glacial acetic acid.

Deprotection: The protecting groups are removed to reveal the free hydroxyl groups. For example, benzyl groups can be removed by catalytic hydrogenation (H₂/Pd-C), while other groups like MOM are removed under acidic conditions. mdpi.com

In some cases, the chalcone intermediate does not need to be isolated. A novel method for synthesizing 3,3'-dihydroxyflavone (B1211073) was developed by reacting 2-hydroxyacetophenone and 3-hydroxybenzaldehyde (B18108) directly, simplifying the process. acs.org Similarly, the synthesis of 3,7,3′-trihydroxyflavone can be achieved by the oxidative cyclization of 2′,4′,3-trihydroxychalcone using hydrogen peroxide and sodium hydroxide. acs.org

Design and Synthesis of 6,2'-Dihydroxyflavone Derivatives and Analogues

The design and synthesis of derivatives and analogues of this compound are driven by the need to explore structure-activity relationships (SAR) and improve properties like bioavailability. pnas.org This involves modifying the core structure by introducing new functional groups or altering existing ones.

Strategies for creating derivatives often focus on the hydroxyl groups or the aromatic rings. For example, in the development of prodrugs for the analogous compound 7,8-dihydroxyflavone, the catechol (dihydroxy) moiety was modified by creating various ester or carbamate (B1207046) derivatives to improve pharmacokinetic profiles. pnas.org This approach could be directly applied to this compound.

Another common strategy is to introduce different substituents onto the flavone rings. The synthesis of 4'-dimethylamino-7,8-dihydroxyflavone was undertaken to create a more potent analogue of the parent compound. nih.gov This was achieved through a multi-step synthesis starting from 2-hydroxy-3,4-dimethoxyacetophenone, which was reacted with 4-(dimethylamino)benzoyl chloride, followed by cyclization and demethylation to yield the final product. nih.gov Similarly, the synthesis of 6-arylaminoflavones has been accomplished via Buchwald-Hartwig cross-coupling reactions, demonstrating a modern catalytic method to add amine functionalities to the A-ring of the flavone core. preprints.org

Table 2: Examples of Synthetic Strategies for Flavone Analogues

| Target Analogue Type | Synthetic Strategy | Key Reagents/Reactions | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| Prodrugs (Esters/Carbamates) | Modification of hydroxyl groups on the flavone core. | Acylation or reaction with isocyanates. | Improve bioavailability and pharmacokinetic properties. | pnas.org |

| Amino-substituted Flavones | Introduction of an amino group onto the B-ring. | Multi-step synthesis involving substituted benzoyl chlorides and subsequent cyclization/deprotection. | Enhance biological activity (e.g., TrkB agonism). | nih.gov |

| Aryl-amino Flavones | Palladium-catalyzed cross-coupling on the A-ring. | Buchwald-Hartwig amination (e.g., Pd₂(dba)₃/XantPhos, Cs₂CO₃). | Explore structure-activity relationships for new biological targets. | preprints.org |

| Fluoro- or Methyl-substituted Flavones | Synthesis from appropriately substituted chalcone precursors. | Claisen-Schmidt condensation followed by oxidative cyclization. | Modulate receptor binding and activity. | mdpi.com |

Molecular Mechanisms of Action and Pharmacological Effects of 6,2 Dihydroxyflavone

Modulation of Gamma-Aminobutyric Acid Type A (GABAA) Receptors

6,2'-Dihydroxyflavone is recognized as a novel modulator of GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the brain. medchemexpress.comglpbio.comcymitquimica.comsemanticscholar.org It exerts its effects by binding to the benzodiazepine (B76468) (BZD) site on the GABAA receptor complex, an allosteric site distinct from the GABA binding site. glpbio.comwikipedia.org This interaction allows it to influence the receptor's response to GABA.

Research has characterized this compound as both a GABAA receptor antagonist and a partial inverse agonist. medchemexpress.comglpbio.comcymitquimica.com As an antagonist, it can block or oppose the effects of other molecules that would typically activate the receptor. medchemexpress.comcymitquimica.comsemanticscholar.org Its activity as a partial inverse agonist means it binds to the BZD site and induces a conformational change in the receptor that reduces its baseline activity, thereby decreasing the chloride ion flow stimulated by GABA. glpbio.comwikipedia.org This is in contrast to full inverse agonists, which produce a maximal reduction in receptor activity, and agonists (like benzodiazepines), which enhance the receptor's function. The partial inverse agonism of this compound suggests a more moderated effect. wikipedia.org

The GABAA receptors are pentameric structures composed of different subunits (e.g., α, β, γ), and the specific combination of these subunits determines the receptor's pharmacological properties. wikipedia.org this compound demonstrates selectivity for certain GABAA receptor subtypes. glpbio.comwikipedia.org This subtype-selective profile is significant because different subtypes are associated with different physiological effects. For example, α1-containing receptors are linked to sedative effects, while α2- and α3-containing receptors are more involved in anxiolytic (anxiety-reducing) actions. wikipedia.org The specific subtype preferences of this compound contribute to its distinct pharmacological profile, distinguishing it from non-selective compounds. glpbio.comwikipedia.org

The interaction of this compound with the GABAA receptor has been quantified through various experimental methods. In ligand binding assays, it has been shown to inhibit the binding of [³H]-flunitrazepam, a classic benzodiazepine agonist, to rat cerebral cortex membranes. medchemexpress.comglpbio.com This competitive binding demonstrates its affinity for the BZD site.

Electrophysiological studies have further elucidated its functional effects. When co-applied with GABA, this compound reduces the maximal GABA-induced current and shifts the GABA dose-response curve, indicating a decrease in GABA's efficacy and potency. medchemexpress.comglpbio.com For instance, a 5 μM concentration of this compound was found to decrease the GABA-elicited current to 73.6% of the control. medchemexpress.comglpbio.com This reduction in chloride current is the molecular basis for its inverse agonist activity. medchemexpress.comglpbio.com

Interactive Data Tables

Table 1: Binding Affinity of this compound at the GABAA Receptor

| Radioligand | Preparation | Ki (nM) |

|---|---|---|

| [³H]-flunitrazepam | Rat cerebral cortex membranes | 37.2 ± 4.5 |

Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. Data sourced from MedChemExpress and GlpBio. medchemexpress.comglpbio.com

Table 2: Effect of this compound on GABA-Induced Currents

| Compound | Concentration | Effect on GABA-Induced Current (% of control) |

|---|---|---|

| This compound | 5 µM | ↓ 73.6 ± 1.9% |

| FG-7142 (Reference Inverse Agonist) | 1 µM | ↓ 65.9 ± 3.0% |

This table shows the percentage of the remaining current elicited by an EC50 concentration of GABA when co-applied with the specified compound. Data sourced from MedChemExpress and GlpBio. medchemexpress.comglpbio.com

Tropomyosin Receptor Kinase B (TrkB) Receptor Agonism

The Tropomyosin Receptor Kinase B (TrkB) is a high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF). plos.orgnih.govalzdiscovery.org The BDNF/TrkB signaling pathway is crucial for neuronal survival, growth, and synaptic plasticity. nih.govelifesciences.org Certain flavonoids, notably 7,8-dihydroxyflavone (B1666355), have been identified as potent TrkB agonists that can mimic the effects of BDNF. plos.orgalzdiscovery.orgwikipedia.orgnih.gov

A thorough review of the current scientific literature reveals no direct evidence that this compound activates TrkB receptors. Research on flavonoid-based TrkB agonists has focused on other isomers, primarily 7,8-dihydroxyflavone. plos.orgalzdiscovery.orgwikipedia.org

Consistent with the lack of evidence for TrkB activation, there is no scientific literature to support the concept that this compound functions as a mimic of Brain-Derived Neurotrophic Factor (BDNF). The neuroprotective and neurotrophic effects associated with BDNF mimicry have been attributed to other flavonoid structures, not this compound. nih.govelifesciences.org

Antioxidant Activities and Underlying Mechanisms

Flavonoids, including this compound, are recognized for their antioxidant properties which are largely attributed to their chemical structure. cymitquimica.comscispace.com These polyphenolic compounds can exert their effects through various mechanisms, including the direct scavenging of free radicals and the reduction of oxidative stress. cymitquimica.comscispace.com

Free Radical Scavenging Capabilities

The structure of flavonoids, featuring hydroxyl groups on their aromatic rings, is key to their ability to scavenge free radicals. frontiersin.org These hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and halting the damaging chain reactions they can initiate. frontiersin.org The position and number of these hydroxyl groups on the flavone (B191248) backbone significantly influence the compound's antioxidant efficacy. acs.org For instance, the presence of o-dihydroxy groups (a catechol structure) is a known contributor to potent radical scavenging activity. frontiersin.org

While specific studies on the free radical scavenging of this compound are not extensively detailed in the provided results, the general principles of flavonoid antioxidant activity apply. For comparison, 6,7-dihydroxyflavone (B191085) has been noted for its free radical scavenging activity. chemfaces.com However, its activity was found to be lower than that of quercetin, which possesses a catechol group in its B ring. chemfaces.comresearchgate.net This suggests that the arrangement of hydroxyl groups is a critical determinant of scavenging potential.

Reduction of Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. frontiersin.org Flavonoids can help mitigate oxidative stress not only by direct scavenging but also by influencing cellular antioxidant defense systems. frontiersin.org

One of the key mechanisms by which flavonoids reduce oxidative stress is through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.orgspandidos-publications.com Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. spandidos-publications.com For example, 7,8-dihydroxyflavone has been shown to increase the expression of Nrf2, which in turn can lead to the production of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). spandidos-publications.com This enhanced enzymatic defense helps to neutralize ROS and reduce cellular damage. spandidos-publications.com

Anti-inflammatory Pathways (General Flavonoid Context)

Flavonoids are well-documented for their anti-inflammatory properties, which are often linked to their antioxidant activities. nih.govnih.gov They can influence multiple pathways involved in the inflammatory response. nih.govcambridge.org

A primary mechanism is the inhibition of pro-inflammatory enzymes. jst.go.jp Many flavonoids are potent inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govjst.go.jp They can also inhibit inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide (NO), a key inflammatory substance. mdpi.comjst.go.jp

Flavonoids also modulate key inflammatory signaling pathways. acs.orgcambridge.org One of the most important is the nuclear factor-kappa B (NF-κB) pathway. cambridge.orgfrontiersin.org NF-κB is a transcription factor that controls the expression of many pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. cambridge.orgfrontiersin.org Several flavonoids have been shown to inhibit NF-κB activation, thereby downregulating the inflammatory cascade. cambridge.orgfrontiersin.org For example, 5,6-dihydroxyflavone (B183487) was found to inhibit the phosphorylation of p65, a subunit of NF-κB, in lipopolysaccharide (LPS)-induced macrophages. mdpi.com

Other signaling pathways modulated by flavonoids include the mitogen-activated protein kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways. mdpi.comcambridge.org For instance, 5,6-dihydroxyflavone inhibited the phosphorylation of p38 and JNK in the MAPK pathway, as well as JAK2 and STAT3 in the JAK-STAT pathway. mdpi.com By interfering with these signaling cascades, flavonoids can effectively reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comcambridge.org

Cellular Signaling and Gene Expression Modulation

Beyond their direct antioxidant and anti-inflammatory effects, flavonoids, including this compound, can modulate various cellular signaling pathways and alter gene expression. cymitquimica.com

One significant target of some flavonoids is the tropomyosin receptor kinase B (TrkB) receptor. nih.gov For example, 7,8-dihydroxyflavone is a known TrkB agonist, mimicking the effect of brain-derived neurotrophic factor (BDNF). nih.gov This interaction can trigger downstream signaling pathways that are crucial for neuronal survival, plasticity, and function. smolecule.com Activation of TrkB can lead to the phosphorylation of downstream targets like ERK and CREB, which in turn can modulate the expression of genes involved in cell survival, such as Bcl-2. frontiersin.org While 7,8-dihydroxyflavone is a well-studied TrkB agonist, it is important to note that other flavonoids may have different or even opposing effects. For instance, this compound has been described as a novel antagonist of the GABAA receptor. cymitquimica.com

Flavonoids can also influence gene expression related to cellular processes like apoptosis. For example, 7,8-dihydroxyflavone treatment in neuronal cells under high glucose conditions led to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. biomolther.org This modulation of gene expression contributes to the neuroprotective effects observed with this compound.

The ability of flavonoids to modulate gene expression is also evident in their anti-inflammatory actions. As mentioned previously, their inhibition of transcription factors like NF-κB and AP-1 directly impacts the transcription of numerous pro-inflammatory genes. cambridge.org

Other Investigated Molecular Interactions (e.g., with enzymes)

In addition to the mechanisms described above, flavonoids are known to interact with a variety of other molecular targets, including enzymes.

One important class of enzymes that flavonoids interact with are the cytochromes P450 (CYPs). These enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds. Studies have shown that various flavonoid derivatives can inhibit the activity of different CYP isoforms, such as P450 1A1, 1A2, 1B1, 2C9, and 3A4. nih.gov The inhibitory effect is highly dependent on the specific flavonoid structure, including the number and position of hydroxyl and methoxy (B1213986) groups. nih.gov This interaction is significant as it can affect the metabolism and clearance of other drugs.

Another notable molecular interaction of this compound is with the GABA-A receptor. scbt.com It acts as a positive modulator of this receptor, enhancing its activity. scbt.com This interaction is thought to be mediated by the hydroxyl groups of the flavonoid, which facilitate hydrogen bonding and promote a conformational change in the receptor that increases ion channel opening. scbt.com This modulation of the GABA-A receptor can influence neuronal excitability. scbt.com Specifically, this compound has been shown to inhibit the binding of [3H]-flunitrazepam to rat cerebral cortex membranes with a Ki of 37.2±4.5 nM. medchemexpress.com

Preclinical Pharmacological and Neurobiological Investigations of 6,2 Dihydroxyflavone

Neuroprotective Effects in In Vitro and In Vivo Models

Studies have explored the neuroprotective potential of 6,2'-Dihydroxyflavone, highlighting its role in processes fundamental to neuronal health. cymitquimica.com The compound is recognized for its interaction with cellular pathways that are critical for the survival and function of neurons, making it a molecule of interest in neurological research. cymitquimica.com

The neuroprotective activities of this compound are attributed to at least two distinct molecular mechanisms.

Firstly, the compound acts as an agonist for the Tropomyosin receptor kinase B (TrkB), which is the principal high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF). cymitquimica.com By activating the TrkB receptor, this compound can mimic the effects of BDNF, a neurotrophin essential for neuronal growth, differentiation, and survival. cymitquimica.comnih.govnih.gov

Secondly, this compound functions as a novel antagonist and subtype-selective partial inverse agonist at the benzodiazepine (B76468) binding site of the GABAA receptor. nih.govglpbio.comglpbio.com Research has shown that it inhibits the binding of [³H]-flunitrazepam to rat cerebral cortex membranes with a Ki of 37.2 ± 4.5 nM. glpbio.com In electrophysiological studies, co-application of 5 μM this compound decreased the GABA-elicited current to 73.6 ± 1.9% of the control. glpbio.com This negative modulation of the primary inhibitory neurotransmitter system in the brain contrasts with the effects of anxiolytic compounds and contributes to its unique pharmacological profile. alfa-chemistry.comdovepress.com

Table 1: In Vitro Mechanistic Actions of this compound

| Molecular Target | Action | Quantitative Finding | Reference |

|---|---|---|---|

| TrkB Receptor | Agonist | Activates the receptor, mimicking BDNF | cymitquimica.com |

| GABAA Receptor (Benzodiazepine Site) | Antagonist / Partial Inverse Agonist | Inhibits [³H]-flunitrazepam binding (Ki = 37.2 nM) | glpbio.com |

| GABA-elicited Current | Negative Modulation | Reduces current to 73.6% of control at 5 μM | glpbio.com |

The agonistic action of this compound on the TrkB receptor is central to its influence on neuronal viability and maturation. cymitquimica.com Activation of this receptor is known to play a crucial role in promoting neuronal survival, development, and synaptic plasticity. cymitquimica.comnih.gov This mechanism makes the compound a valuable tool for investigating neurotrophic signaling pathways and their potential for therapeutic intervention in neurodegenerative conditions. cymitquimica.com

Role in Neurodegenerative Disease Models

The potential neuroprotective effects of certain dihydroxyflavones have been a subject of significant interest in preclinical research, particularly in the context of neurodegenerative diseases. These compounds are explored for their ability to interact with cellular pathways implicated in neuronal survival and plasticity. cymitquimica.com

Potential Relevance to Alzheimer's Disease Models

While direct studies on this compound in Alzheimer's disease (AD) models are not extensively documented in the provided results, research on structurally related dihydroxyflavones, such as 7,8-Dihydroxyflavone (B1666355) (7,8-DHF), provides valuable insights into the potential mechanisms by which this class of compounds may exert beneficial effects.

7,8-DHF, a known agonist of the Tropomyosin receptor kinase B (TrkB), the main receptor for brain-derived neurotrophic factor (BDNF), has demonstrated therapeutic efficacy in various animal models of AD. wikipedia.orgnih.gov In these models, 7,8-DHF has been shown to:

Reverse memory deficits. thegoodscentscompany.com

Reduce the expression of BACE1, an enzyme involved in the production of amyloid-beta (Aβ) peptides. thegoodscentscompany.comalzdiscovery.org

Lower the levels of Aβ40 and Aβ42. alzdiscovery.org

Improve cognitive function and increase the density of dendritic spines in the hippocampus. alzdiscovery.org

Mitigate cognitive decline by activating TrkB signaling pathways, which enhances synaptic plasticity and neuronal survival.

Furthermore, in the 5XFAD mouse model of AD, administration of 7,8-DHF has been associated with reduced Aβ plaque deposition and protection against the reduction in dendritic arbor complexity. frontiersin.org It has also been shown to rescue memory impairment in the spontaneous alternation Y-maze test in the same model. frontiersin.org In other AD animal models like the Tg2576 and APPswe/PS1dE9 models, 7,8-DHF improved learning and memory. frontiersin.org The neuroprotective effects are often attributed to the activation of the BDNF-TrkB signaling pathway and downstream effectors like AKT, ERK, and CaMKII. nih.gov

It is important to note that while 7,8-DHF is widely regarded as a TrkB agonist, some studies have questioned whether its effects are solely mediated through direct TrkB activation. elifesciences.org

Implications for Other Cognitive Disorders

The potential of dihydroxyflavones extends to other cognitive disorders beyond Alzheimer's. The activation of the TrkB receptor by compounds like 7,8-DHF is crucial for neuronal survival, development, and plasticity, making it a valuable area of research for various neurological conditions. cymitquimica.com Preclinical studies have shown the efficacy of 7,8-DHF in animal models of several central nervous system disorders, including:

Depression wikipedia.org

Cognitive deficits in schizophrenia wikipedia.org

Parkinson's disease wikipedia.org

Huntington's disease wikipedia.org

Amyotrophic lateral sclerosis wikipedia.org

Traumatic brain injury wikipedia.org

Cerebral ischemia wikipedia.org

Fragile X syndrome wikipedia.org

Rett syndrome wikipedia.org

In the context of this compound specifically, it has been identified as a novel antagonist of the GABAA receptor. medchemexpress.com It inhibits the binding of [3H]-flunitrazepam to rat cerebral cortex membranes. medchemexpress.com In mouse models, treatment with this compound was found to enhance cognitive performance, as suggested by an increased step-through latency in passive avoidance tests. medchemexpress.com

Preclinical Studies on Other Biological Activities in Relevant Research Models

Beyond their neurobiological effects, dihydroxyflavones have been investigated for a range of other biological activities in preclinical models. These activities are often linked to their antioxidant and anti-inflammatory properties.

Flavonoids, as a class, are known for their antioxidant capabilities, which can protect cells from damage induced by oxidative stress. 7,8-DHF, for instance, possesses powerful antioxidant activity independent of its actions on the TrkB receptor and has been shown to protect against glutamate-induced excitotoxicity and oxidative stress-induced genotoxicity. wikipedia.org

In the realm of cancer research, some flavonoids are explored for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. However, the relationship between TrkB activation and cancer is complex. While the BDNF/TrkB pathway is cytoprotective and its upregulation is observed in many cancers, potentially leading to chemoresistance, there is also a hypothetical risk that TrkB agonists like 7,8-DHF might accelerate cancer growth. alzdiscovery.org

Other reported biological activities for related flavonoids include:

Antitrypanosomal and antileishmanial activities . thegoodscentscompany.com

Inhibition of human NAD(P)H:quinone oxidoreductase . thegoodscentscompany.com

Antiproliferative activity on breast cancer cells . thegoodscentscompany.com

Inhibition of nitric oxide production in macrophages . thegoodscentscompany.com

Antifungal properties . mdpi.com

Structure Activity Relationship Sar Studies of Dihydroxyflavones

Influence of Hydroxyl Group Positions on Biological Activity

The location of hydroxyl (-OH) groups on the flavone (B191248) backbone is a primary factor governing the type and potency of biological activity. researchgate.net Research consistently shows that even minor changes in hydroxylation patterns can lead to significant shifts in function, turning a compound from a receptor agonist to an antagonist or altering its target selectivity entirely. nih.govresearchgate.net

The positioning of hydroxyl groups directly influences how a dihydroxyflavone docks into the binding pocket of a protein receptor, affecting both its affinity and selectivity. 6,2'-Dihydroxyflavone serves as a prime example of this principle. It has been identified as a novel antagonist of the GABAA receptor. glpbio.commedchemexpress.com Specifically, it inhibits the binding of [3H]-flunitrazepam to rat cerebral cortex membranes with a high affinity, showing an inhibitory constant (Ki) of 37.2 ± 4.5 nM. glpbio.commedchemexpress.com The unique hydroxyl groups of this compound are thought to facilitate hydrogen bonding that promotes conformational changes in the receptor, influencing ion channel opening. scbt.com

The importance of the hydroxyl position is further underscored by comparing this compound with its isomers and other related compounds. For instance, a shift of the A-ring hydroxyl from position 6 to 7 results in 7,2'-dihydroxyflavone (B191086), a compound noted for its selective binding and agonistic activity at the Tropomyosin receptor kinase B (TrkB). smolecule.com Similarly, 7,8-dihydroxyflavone (B1666355) also functions as a TrkB agonist and is a recognized inhibitor of the enzyme pyridoxal (B1214274) phosphatase (PDXP), an activity for which the hydroxyl groups at positions 7 and 8 are considered essential. spandidos-publications.comelifesciences.org

Studies on the Aryl Hydrocarbon Receptor (AhR) also demonstrate this positional effect. The addition of hydroxyl groups to the flavone core can result in either AhR agonists (e.g., 5,6-dihydroxyflavone) or inactive ligands/antagonists (e.g., 7,4'-dihydroxyflavone). nih.govresearchgate.net Generally, many 6-substituted dihydroxyflavones act as AhR agonists, whereas 7-substituted ones tend to be antagonists, highlighting a clear structure-activity relationship based on the hydroxylation pattern of the A-ring. researchgate.net

Table 1: Receptor Binding and Activity of Selected Dihydroxyflavones This table is interactive. You can sort and filter the data.

| Compound | Receptor Target | Observed Activity | Ki Value (nM) | Reference(s) |

|---|---|---|---|---|

| This compound | GABAA | Antagonist | 37.2 ± 4.5 | glpbio.com, medchemexpress.com |

| 7,2'-Dihydroxyflavone | TrkB | Agonist | - | smolecule.com, |

| 7,8-Dihydroxyflavone | TrkB | Agonist | - | spandidos-publications.com |

| 7,8-Dihydroxyflavone | PDXP | Inhibitor | - | elifesciences.org |

| 5,6-Dihydroxyflavone (B183487) | AhR | Agonist | - | nih.gov, researchgate.net |

| 7,4'-Dihydroxyflavone (B191080) | AhR | Antagonist | - | nih.gov, researchgate.net |

The antioxidant and anti-inflammatory activities of dihydroxyflavones are strongly correlated with the number and position of their hydroxyl groups. foodengprog.org These groups can donate hydrogen atoms to neutralize free radicals, a key mechanism of antioxidant action. foodengprog.org

Several structural features are known to be critical:

B-Ring Hydroxylation : The presence of hydroxyl groups on the B-ring, particularly in a catechol (ortho-dihydroxy) arrangement like that in 3',4'-dihydroxyflavone (B191068), is known to significantly promote anti-inflammatory and antioxidant effects. foodengprog.orgacs.orgnih.gov

A-Ring Hydroxylation : An A-ring catechol structure, as seen in 5,6-dihydroxyflavone, also confers potent anti-inflammatory and antioxidant activities. mdpi.com

Specific Positional Effects : General SAR studies on flavones have suggested that hydroxyl groups at the C-5 and C-4' positions tend to enhance anti-inflammatory activity, whereas those at the C-6, C-7, C-8, and C-3' positions may attenuate it. acs.org

Comparative studies have quantified these differences. For example, in a study of carrageenan-induced paw edema, 2',4'-dihydroxyflavone produced a maximum inhibition of 88%, while other dihydroxyflavones like 5,6-dihydroxyflavone and 3,7-dihydroxyflavone (B191072) showed around 60% inhibition. nih.gov This demonstrates a clear hierarchy of efficacy based on the specific substitution pattern. nih.gov The acidity of the hydroxyl groups also plays a role; in polar solvents, the 7-OH group is often the most acidic site and can actively participate in antioxidant reactions. acs.org

Table 2: Anti-inflammatory and Antioxidant Activity of Selected Dihydroxyflavones This table is interactive. You can sort and filter the data.

| Compound | Key Structural Feature | Biological Activity | Notable Finding | Reference(s) |

|---|---|---|---|---|

| 3',4'-Dihydroxyflavone | B-ring catechol | Potent Anti-inflammatory | One of the most effective flavones for inhibiting NO production. | acs.org, nih.gov |

| 5,6-Dihydroxyflavone | A-ring catechol | Potent Anti-inflammatory & Antioxidant | Inhibited LPS-induced NO and ROS production. | mdpi.com |

| 2',4'-Dihydroxyflavone | B-ring dihydroxy | Potent Anti-inflammatory | Showed up to 88% inhibition of paw edema in rats. | nih.gov |

| 7,4'-Dihydroxyflavone | A- and B-ring -OH | Antioxidant & Anti-inflammatory | Shown to scavenge free radicals and inhibit pro-inflammatory cytokines. | ontosight.ai |

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a dihydroxyflavone molecule, which is governed by internal forces like hydrogen bonds and steric hindrance, is crucial for its ability to interact with biological receptors.

Intramolecular hydrogen bonds play a significant role in stabilizing the conformation of dihydroxyflavones. In the case of this compound, the hydroxyl group at the 2' position of the B-ring is particularly important. It can form an intramolecular hydrogen bond with the heterocyclic oxygen atom (O1) in the C-ring. researchgate.net This interaction helps to regulate the conformational freedom between the B-ring and the rest of the molecule, favoring a more planar structure. researchgate.net Such hydrogen bonding can lower the molecule's potential energy, leading to a more stable conformation. cdnsciencepub.comcdnsciencepub.com This stabilized, planar conformation can be critical for fitting into the specific architecture of a receptor's binding site, such as that of the GABAA receptor. scbt.com

Structural features can either enhance or disrupt this planarity. As mentioned, an intramolecular hydrogen bond involving the 2'-hydroxyl group, as found in this compound, restricts this rotation and promotes a planar conformation. researchgate.net Conversely, significant steric interference between closely positioned functional groups on the different rings can destroy co-planarity, forcing the B-ring to twist out of the plane of the chromone (B188151) core. cdnsciencepub.comcdnsciencepub.com This balance between stabilizing hydrogen bonds and destabilizing steric clashes ultimately defines the molecule's preferred three-dimensional shape and its ability to engage with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models aim to predict the activity of new compounds based on their structural features.

A prominent example of QSAR applied to dihydroxyflavones is the use of Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique. One such study was performed on a series of 3',4'-dihydroxyflavone derivatives to understand their potential as inhibitors of the rat 5-lipoxygenase (5-LOX) enzyme. nih.gov In this study, a statistically reliable CoMFA model was developed with high predictive power (R² for the training set was 0.9320 and for the test set was 0.8259). nih.gov The model generated contour maps that identified specific regions of the molecule where steric and electrostatic properties were crucial for activity. These maps provided a rational basis for designing new, more potent inhibitors by suggesting where to add or remove certain chemical groups to improve binding at the enzyme's active site. nih.gov

Other QSAR approaches have also been used. For example, models have been developed to predict the pKa values of hydroxyl groups based on their position, which helps in estimating their antioxidant potential via certain chemical mechanisms. researchgate.net Furthermore, online servers that utilize QSAR principles can predict a wide spectrum of potential biological activities for a compound like 7,8-dihydroxyflavone simply by analyzing its two-dimensional structure. spandidos-publications.com

SAR of Synthesized Derivatives and Analogues

The structure-activity relationships of this compound and its analogues have been investigated, particularly concerning their modulatory effects on the GABA-A receptor. The specific placement of hydroxyl groups and other substituents on the flavone core is a critical determinant of the observed biological efficacy. researchgate.net

Research comparing this compound with its structural analogues reveals that substitutions at the 6-position and the 2'-position dramatically influence its pharmacological properties. researchgate.net For example, this compound itself has been identified as a negative modulator and a subtype-selective partial inverse agonist at the benzodiazepine (B76468) site of the GABA-A receptor. researchgate.netglpbio.com In contrast, the analogue 2'-hydroxyflavone, which lacks the hydroxyl group at the 6-position, acts as a neutralizing modulator. researchgate.net This highlights that the presence of the hydroxyl group at the 6-position is a key factor in conferring the negative modulatory (inverse agonist) activity.

Further SAR studies on 6-substituted flavones reinforce the importance of this position. A study exploring various substituents at the 6-position of the flavone skeleton demonstrated a wide range of pharmacological effects on GABA-A receptors. researchgate.net For instance, while this compound is a negative modulator, 6-bromoflavone (B74378) was found to be a positive modulator. Other 6-haloflavones, such as 6-fluoroflavone (B74384) and 6-chloroflavone, were determined to be neutralizing modulators. researchgate.net These findings clearly indicate that the nature of the substituent at the 6-position is a crucial determinant of efficacy, dictating whether the compound will act as a positive, negative, or neutral modulator. researchgate.net

The SAR can be further understood by comparing with other dihydroxyflavone isomers. In studies of 7,8-dihydroxyflavone (7,8-DHF) derivatives, the 7,8-dihydroxy arrangement on the A ring was found to be essential for agonistic activity at the TrkB receptor. nih.gov The analogue 6,7-dihydroxyflavone (B191085) showed significantly reduced, but still present, activity, suggesting that the precise positioning of the catechol group is critical. nih.gov This contrasts with the SAR profile of this compound at the GABA-A receptor, where the hydroxyl groups are located on two different rings (the A and B rings).

The following table summarizes the structure-activity relationships of this compound and related analogues concerning their activity at the GABA-A receptor.

| Compound Name | Substitution Pattern | Observed Activity at GABA-A Receptor |

| This compound | 6-OH, 2'-OH | Negative Modulator / Partial Inverse Agonist researchgate.netglpbio.com |

| 2'-Hydroxyflavone | 2'-OH | Neutralizing Modulator researchgate.net |

| 6-Bromoflavone | 6-Br | Positive Modulator researchgate.net |

| 6-Fluoroflavone | 6-F | Neutralizing Modulator researchgate.net |

| 6-Chloroflavone | 6-Cl | Neutralizing Modulator researchgate.net |

Advanced Analytical Methodologies for 6,2 Dihydroxyflavone Research

Chromatographic and Spectrometric Techniques

A combination of chromatographic separation and spectrometric detection provides the high sensitivity and specificity required for the analysis of 6,2'-Dihydroxyflavone.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone for the analysis of this compound in various matrices, including plant metabolites. mtoz-biolabs.com This technique offers exceptional sensitivity and specificity, allowing for both the identification and quantification of the compound. mtoz-biolabs.com The process typically involves an LC system, such as an Agilent 1200 RRLC, to separate the compound from a complex mixture. nih.gov The separation is often achieved using a C8 or C18 column. nih.govbibliotekanauki.pl

Following separation, the compound is introduced into a mass spectrometer, for instance, an Agilent 6520 QTOF, for detection and identification. nih.gov HPLC-MS can be operated in both positive and negative ionization modes to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. nih.govnih.gov For this compound, the precursor ion [M+H]⁺ is observed at an m/z of 255.0652. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the precursor ion, generating a characteristic fragmentation pattern that confirms the compound's identity. nih.gov

| Parameter | Value |

| Instrument | Agilent 1200 RRLC; Agilent 6520 QTOF |

| Ionization Mode | Positive (ESI) |

| Precursor Ion [M+H]⁺ | 255.0652 m/z |

| Collision Energy | 10-20 eV |

| Column Type | Agilent C8 or SB-Aq |

| Representative HPLC-MS parameters for this compound analysis. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of flavonoid compounds like this compound. analis.com.my Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the precise arrangement of atoms within the molecule. analis.com.my

¹H NMR provides information about the chemical environment of hydrogen atoms. For flavonoids, aromatic protons typically appear in the δ 6-8 ppm region. analis.com.my ¹³C NMR is used to identify the carbon framework of the molecule. Key signals for the flavone (B191248) core include the C-4 ketone, C-2, and C-3 carbons. analis.com.my DEPT (Distortionless Enhancement by Polarization Transfer) experiments help to distinguish between CH, CH₂, and CH₃ groups. analis.com.my

2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the substitution pattern on the A and B rings. analis.com.my For instance, HMBC correlations can reveal long-range couplings between protons and carbons, which is crucial for assigning the positions of hydroxyl groups and other substituents. analis.com.my

Advanced Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique widely used in the analysis of flavonoids because it minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion. It is often the ion source coupled with HPLC systems for the analysis of this compound. nih.gov

While specific applications of Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry for this compound are not extensively detailed in the provided context, this technique is generally valuable for the analysis of biomolecules and could potentially be used to study interactions of the flavone with peptides or proteins.

Tandem mass spectrometry (MS/MS) is a critical advanced technique used for the structural characterization of flavonoids. nih.gov In MS/MS experiments, the molecular ion of this compound ([M+H]⁺ at m/z 255.0652 or [M-H]⁻ at m/z 253.0506) is selected and fragmented to produce a series of product ions. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule.

| Technique | Application for this compound |

| ESI-MS | Soft ionization for detecting the molecular ion with minimal fragmentation, often coupled with HPLC. nih.gov |

| Tandem MS (MS/MS) | Structural confirmation through characteristic fragmentation patterns of the molecular ion. nih.govnih.gov |

| MALDI-TOF | Potential for analyzing interactions with larger biomolecules (context-dependent). |

| Applications of Advanced Mass Spectrometry Techniques. |

UV-Visible and Fluorescence Spectroscopy in Interaction Studies

UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions within the this compound molecule and its interactions with other molecules. nih.gov Flavonoids exhibit characteristic absorption bands in the UV-Vis region, which can be sensitive to the surrounding environment, such as solvent polarity and pH. These spectral shifts can be used to investigate binding interactions with proteins or other biological targets. nih.gov

Fluorescence spectroscopy offers higher sensitivity and specificity compared to UV-Vis absorption spectroscopy. biocompare.com It can be used to study the intrinsic fluorescence of this compound or to monitor changes in the fluorescence of a target molecule (like a protein) upon binding of the flavone. nih.gov This technique is particularly useful for determining binding constants and understanding the nature of the binding interactions. nih.gov The combination of UV-Vis and fluorescence spectroscopy provides a comprehensive understanding of the binding mechanism. biocompare.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools used to complement experimental data and to gain deeper insights into the structure, properties, and reactivity of this compound. kallipos.gr These methods, which include quantum mechanics and molecular mechanics, can be used to:

Optimize the geometry of the molecule to find its most stable conformation. kallipos.gr

Calculate various molecular properties, such as the distribution of electron density and molecular orbitals.

Simulate the interaction of this compound with biological targets, such as enzymes or receptors, through molecular docking studies. nih.gov

Predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Molecular docking, for example, has been used to investigate the binding of similar flavonoids within the hydrophobic pockets of proteins like bovine hemoglobin. nih.gov Such studies can help to elucidate the molecular basis of the biological activity of this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. frontiersin.org These methods are crucial for understanding the structural basis of a compound's biological activity and for rational drug design.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. frontiersin.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. rjptonline.org A lower binding energy score typically indicates a more stable and favorable interaction. frontiersin.org For dihydroxyflavones, software such as AutoDock Vina is commonly employed for these calculations. frontiersin.orgspandidos-publications.com

While specific docking studies focusing exclusively on this compound are not extensively detailed in the provided literature, research on analogous dihydroxyflavones provides a clear framework for its potential interactions. For instance, studies on 7,4'-dihydroxyflavone (B191080) (DHF) have shown its ability to bind to crucial inflammatory proteins like TNF-α, IL-6, and IL1β, with binding affinities ranging from -6.3 to -7.7 Kcal/mol. frontiersin.org The most favorable interaction was observed with TNF-α, exhibiting a free binding energy of -7.7 kcal/mol. frontiersin.org Similarly, 7,3'-Dihydroxyflavone has been docked with amyloid-β fibrils, showing a binding energy of -7.2 kcal/mol, suggesting its potential in Alzheimer's disease research. preprints.org

The primary known target for this compound is the GABAA receptor, where it acts as a novel antagonist. medchemexpress.comnih.gov It competitively inhibits the binding of [³H]-flunitrazepam to the benzodiazepine (B76468) site on the receptor. medchemexpress.com Molecular docking studies would therefore be instrumental in visualizing the specific amino acid residues within the GABAA receptor's binding pocket that interact with the this compound molecule, explaining its antagonistic activity at a structural level.

| Flavonoid | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 7,4'-Dihydroxyflavone | TNF-α | -7.7 | TYR59, ILE155, LEU57 | frontiersin.org |

| 7,4'-Dihydroxyflavone | IL-6 | -7.1 | Not specified | frontiersin.org |

| 7,3'-Dihydroxyflavone | Amyloid-β Fibrils | -7.2 | ASN (27C), ALA (30A, 30B) | preprints.org |

| 7,8-Dihydroxyflavone (B1666355) | TrkB | -5.71 | Not specified | nih.gov |

| 7,3'-dihydroxyflavone | p53 | -7.9 | Not specified | rjptonline.org |

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations are often performed to assess the stability and dynamics of the predicted ligand-target complex over time. spandidos-publications.com These simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of how the complex behaves in a more realistic, solvated environment. spandidos-publications.com

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). frontiersin.org

RMSD measures the average deviation of the protein-ligand complex from its initial docked pose over the course of the simulation. A stable, low-fluctuation RMSD value suggests that the ligand remains securely bound in the binding pocket. spandidos-publications.com

RMSF indicates the fluctuation of individual amino acid residues. Higher RMSF values for residues in the binding pocket can signify conformational changes that accommodate the ligand, while analysis of the ligand's RMSF can show its flexibility within the site. frontiersin.org

For example, a 50 ns MD simulation of the 7,4'-dihydroxyflavone-TNF complex demonstrated its stability and minor deviation, confirming the favorable interaction predicted by docking. frontiersin.org Such simulations for the this compound-GABAA receptor complex would be critical to validate the stability of the binding and understand the dynamic nature of the interaction.

Density Functional Theory (DFT) Applications in Chemical Activity Assessment

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. uni-muenchen.demdpi.com Unlike molecular mechanics methods used in docking, DFT provides detailed information about electron distribution, which is fundamental to a molecule's chemical behavior. uni-muenchen.de For flavonoids, DFT is widely used to predict antioxidant activity, identify reactive sites, and understand spectroscopic properties. nih.govnih.gov

The theory's application involves calculating various molecular and electronic properties, known as chemical reactivity descriptors. lew.ro Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to a molecule's ability to donate an electron. A higher EHOMO value suggests a greater electron-donating capacity, which is a key characteristic of many antioxidant mechanisms. nih.govlew.ro The location of the HOMO within the molecule can pinpoint the most likely site for electrophilic attack or oxidation. nih.gov For many flavonoids, the HOMO is often localized on the B-ring and the C-ring double bond. lew.ro

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to a molecule's ability to accept an electron. A lower ELUMO value indicates a greater propensity to accept electrons. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. lew.ro A small energy gap implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. lew.ro

DFT calculations for 7,8-dihydroxyflavone (7,8-DHF) and its derivatives show that these descriptors are sensitive to structural modifications. lew.roresearchgate.net For instance, the calculated EHOMO for 7,8-DHF is -0.236 eV, and the ELUMO is -0.082 eV. researchgate.net The HOMO-LUMO gap can be used to compare the relative stability and reactivity of different flavonoid isomers. Studies on analogous flavonoids suggest a HOMO-LUMO gap of around 3.2 eV indicates moderate electronic stability. Another important application is the calculation of the Molecular Electrostatic Potential (MEP), which maps the electron density on the molecule's surface to identify regions that are rich or deficient in electrons, thereby predicting sites for nucleophilic and electrophilic reactions. nih.gov

By applying DFT to this compound, researchers can precisely map its electronic properties, predict its most reactive hydroxyl group, and quantitatively assess its antioxidant potential, providing a theoretical foundation for its observed biological activities.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 7,8-Dihydroxyflavone | DFT (RB3LYP) | -0.236 | -0.082 | 0.154 | researchgate.net |

| 4'-Dimethylamino-7,8-dihydroxyflavone | DFT (RB3LYP) | -0.203 | -0.083 | 0.120 | researchgate.net |

| 3,2'-Dihydroxyflavone | Not Specified | Not Specified | Not Specified | ~3.2 | |

| Chrysin (5,7-DHF) | B3LYP/6-31G | -6.42 | -1.89 | 4.53 | lew.ro |

| Quercetin | B3LYP/6-31G | -5.91 | -1.80 | 4.11 | lew.ro |

Future Directions and Research Perspectives

Elucidation of Novel Molecular Targets and Pathways of 6,2'-Dihydroxyflavone

The primary characterized molecular target for this compound is the γ-aminobutyric acid type A (GABAA) receptor, where it acts as a novel antagonist. medchemexpress.comglpbio.com Research has demonstrated that this compound selectively binds to the benzodiazepine (B76468) site on the GABAA receptor. glpbio.com Specifically, this compound inhibits the binding of [³H]-flunitrazepam to rat cerebral cortex membranes with a reported inhibitory constant (Ki) of 37.2 ± 4.5 nM. medchemexpress.comglpbio.com Functional studies have further substantiated this antagonistic activity, showing that this compound reduces the maximal GABA-current and shifts the GABA dose-response curve, indicating it acts as a partial inverse agonist. glpbio.com In electrophysiological assays, a 5 µM concentration of this compound decreased the GABA-elicited current to 73.6 ± 1.9% of the control. glpbio.com

Animal studies have shown that this interaction at the GABAA receptor leads to tangible behavioral effects. In mouse models, this compound treatment resulted in a significant decrease in the percentage of entries and time spent in the open arms of an elevated plus-maze, which are behaviors consistent with an anxiogenic-like effect. medchemexpress.com Conversely, the same compound has been observed to enhance cognitive performance, as evidenced by an increased step-through latency in passive avoidance tests. medchemexpress.comglpbio.com

Beyond its well-defined role at the GABAA receptor, preliminary reports suggest that this compound possesses other biological activities, including potential anti-inflammatory, antioxidant, and anticancer effects. mtoz-biolabs.com However, the precise molecular targets and signaling pathways mediating these putative effects remain largely uncharacterized. Future research is essential to explore these possibilities, which may include interactions with key inflammatory enzymes, transcription factors involved in cellular stress responses, or regulators of the cell cycle. Elucidating these novel targets will be crucial for a comprehensive understanding of the compound's polypharmacology and its full therapeutic potential.

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | Inhibition of [³H]-flunitrazepam binding to rat cerebral cortex membranes. | 37.2 ± 4.5 nM | glpbio.com |

| Functional Activity | Effect on GABA-elicited current at a concentration of 5 µM. | Decreased to 73.6 ± 1.9% of control | glpbio.com |

| Mechanism | Action at the benzodiazepine site of the GABAA receptor. | Partial Inverse Agonist | glpbio.com |

Development of Advanced this compound Derivatives with Enhanced Specificity

The development of advanced derivatives of this compound represents a promising strategy to enhance its therapeutic potential. By systematically modifying its chemical structure, new analogues can be synthesized with improved potency, selectivity, and pharmacokinetic properties. The field of flavonoid research has established clear structure-activity relationships (SAR), demonstrating that the position and number of hydroxyl groups on the flavone (B191248) backbone are critical determinants of biological activity. nih.gov

Comparing this compound with its isomers reveals how subtle structural changes can lead to vastly different molecular targets and effects:

7,8-Dihydroxyflavone (B1666355) (7,8-DHF) : Acts as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of brain-derived neurotrophic factor (BDNF). nih.govwikipedia.org This activity is central to its extensively studied neuroprotective effects in models of Alzheimer's, Parkinson's, and Huntington's diseases. wikipedia.org The development of a prodrug of 7,8-DHF, known as R13, highlights a successful strategy to improve bioavailability and potency for clinical translation. wikipedia.org

7,2'-Dihydroxyflavone (B191086) : This isomer also demonstrates neuroprotective properties by acting as a TrkB agonist, similar to 7,8-DHF. smolecule.com

3',4'-Dihydroxyflavone (B191068) : Exhibits significant anti-inflammatory activity by suppressing the NF-κB pathway and inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines. nih.gov

3,2'-Dihydroxyflavone : Has been identified for its potent antimicrobial and antibiofilm activity against bacteria like Staphylococcus aureus, a property not prominently reported for other isomers. mdpi.com

This diversity in function underscores the potential for creating novel this compound derivatives. Future research could focus on synthesizing analogues with modifications to the hydroxyl groups or the addition of other functional groups. The goals of such derivatization would be to either enhance specificity and potency for the GABAA receptor or to design new compounds that intentionally target other pathways, such as TrkB or inflammatory cascades, informed by the SAR of its isomers.

| Compound | Primary Molecular Target / Activity | Key Research Findings | Reference |

|---|---|---|---|

| This compound | GABAA Receptor Partial Inverse Agonist | Exhibits anxiogenic-like effects but enhances cognitive performance in mice. | medchemexpress.comglpbio.com |

| 7,8-Dihydroxyflavone | TrkB Receptor Agonist | Shows strong neuroprotective effects in models of various neurodegenerative diseases. | nih.govwikipedia.org |

| 7,2'-Dihydroxyflavone | TrkB Receptor Agonist | Promotes neuronal survival and mimics the action of BDNF. | smolecule.com |

| 3',4'-Dihydroxyflavone | Anti-inflammatory (NF-κB inhibitor) | Effectively suppresses production of NO, iNOS, IL-1β, and IL-6. | nih.gov |

| 3,2'-Dihydroxyflavone | Antimicrobial / Antibiofilm Agent | Inhibits biofilm formation and growth of S. aureus. | mdpi.com |

Translational Research Avenues for Neuroprotection and Other Therapeutic Areas

Translational research on this compound is poised to explore its therapeutic potential, primarily in neuroscience, based on its established mechanism of action. The compound's role as a partial inverse agonist at the GABAA receptor benzodiazepine site provides a clear rationale for investigating its use in conditions characterized by dysregulated GABAergic signaling. glpbio.com Its ability to enhance cognitive performance in preclinical models suggests a potential application in treating cognitive deficits. medchemexpress.com While it exhibits anxiogenic-like properties in some animal tests, this could be leveraged to study the neurobiological underpinnings of anxiety and stress-related disorders.

The neuroprotective potential of flavonoids is a major area of modern pharmacology. nih.gov Isomers of this compound, such as 7,8-DHF, are potent TrkB agonists that show promise in animal models of severe neurodegenerative diseases like Alzheimer's and Parkinson's disease. wikipedia.org A key future direction for this compound is to investigate whether it or its derivatives share any of this neuroprotective activity, potentially through off-target effects or by modulating different neuroprotective pathways.

Furthermore, reports of anti-inflammatory and anticancer activities for this compound open up additional translational avenues. mtoz-biolabs.com Research could explore its efficacy in models of neuroinflammation, a process implicated in many neurodegenerative diseases. researchgate.net Its potential as an anti-inflammatory agent could also be investigated in the context of systemic inflammatory conditions. The exploration of its anticancer properties would require screening against various cancer cell lines to identify sensitive cancer types and to elucidate the molecular mechanisms involved, such as the modulation of cell cycle or apoptotic pathways. smolecule.com These early-stage findings warrant further in-depth preclinical studies to validate the therapeutic hypotheses and pave the way for potential clinical development.

常见问题

Q. What are the standard synthetic routes for 6,2'-Dihydroxyflavone, and how can researchers validate its purity and structural integrity?

- Methodological Answer : Standard synthesis involves Claisen-Schmidt condensation or Algar-Flynn-Oyamada reactions, followed by purification via column chromatography. Structural validation employs UV spectroscopy (λmax ~250–350 nm for flavone absorption bands) and melting point analysis (e.g., comparison with literature values). Purity is assessed using HPLC with a C18 column and mobile phase gradients (e.g., acetonitrile/water) .

Q. How does this compound interact with GABAA receptors, and what experimental approaches confirm its subtype selectivity?

- Methodological Answer : Radioligand binding assays (e.g., <sup>3</sup>H-flunitrazepam displacement) and electrophysiological recordings in transfected HEK293 cells expressing α/β/γ receptor subunits are used. Subtype selectivity is determined by comparing IC50 values across receptor isoforms (e.g., α1β2γ2 vs. α5β3γ2). Computational docking studies further predict binding affinities to benzodiazepine sites .

Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

- Methodological Answer : Male Wistar rats (120–150 g) are commonly used for anxiety/depression models (e.g., elevated plus maze, forced swim test). Variables like dose (10–30 mg/kg), administration route (oral/IP), and circadian rhythm (12:12 light-dark cycles) must be standardized. Ethical approval and randomization protocols are critical to minimize bias .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses using one-way ANOVA with post-hoc Dunnett tests to compare datasets. Variables like solvent polarity (DMSO vs. ethanol), cell line viability (MTT assay thresholds), and species-specific metabolism (e.g., cytochrome P450 activity in rats vs. humans) should be controlled. Cross-validation via orthogonal assays (e.g., LC-MS for metabolite profiling) is recommended .

Q. What nanoparticle-based strategies enhance the bioavailability of this compound, and how are these systems characterized?

- Methodological Answer : Gold nanoparticles (AuNPs) synthesized via citrate reduction can embed this compound. Characterization includes:

- UV-Vis spectroscopy : Surface plasmon resonance (SPR) peaks at ~520 nm.

- XRD : Peaks at 2θ = 38.29°, 44.43°, 64.68° confirm crystalline Au phases.

- TEM/SEM : Particle size distribution (e.g., 12 nm average via Scherrer equation).

Bioavailability is tested using in vitro permeability assays (Caco-2 monolayers) .

Q. What methodological considerations are critical for comparative studies of dihydroxyflavone derivatives?

- Methodological Answer :

- Structural Controls : Use derivatives with defined hydroxylation patterns (e.g., 7,3’- vs. 2’,4’-dihydroxyflavone) synthesized under identical conditions.

- Assay Consistency : Normalize antioxidant activity tests (DPPH/ABTS) to Trolox equivalents and adjust for solvent interference.

- Statistical Power : Ensure sample sizes (n ≥ 6) and triplicate measurements to detect ≥20% effect sizes with p < 0.05 .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for this compound in anti-inflammatory assays?

- Methodological Answer : Use a logarithmic dose range (1–100 μM) in LPS-stimulated RAW264.7 macrophages. Measure TNF-α/IL-6 via ELISA and normalize to cell viability (MTT assay). Apply nonlinear regression (GraphPad Prism) to calculate EC50 values. Include positive controls (e.g., dexamethasone) and account for batch-to-batch compound variability .

Q. What advanced statistical methods are recommended for transcriptomic studies involving this compound?

- Methodological Answer : For RNA-seq data, apply DESeq2 for differential expression analysis (adjusted p < 0.1, |log2FC| > 1). Use STRING-DB for pathway enrichment (KEGG/GO terms) and GSEA for gene set prioritization. Validate key targets via qPCR with geometric mean normalization (e.g., GAPDH/β-actin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。